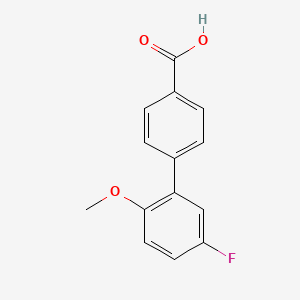

4-(5-Fluoro-2-methoxyphenyl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(5-fluoro-2-methoxyphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO3/c1-18-13-7-6-11(15)8-12(13)9-2-4-10(5-3-9)14(16)17/h2-8H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQDNSTHOIDILRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20680823 | |

| Record name | 5'-Fluoro-2'-methoxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20680823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1184821-08-6 | |

| Record name | 5'-Fluoro-2'-methoxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20680823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Elucidation of 4 5 Fluoro 2 Methoxyphenyl Benzoic Acid

Retrosynthetic Analysis and Strategic Disconnections for 4-(5-Fluoro-2-methoxyphenyl)benzoic Acid

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.org For this compound, the most logical disconnection is at the C-C bond between the two aromatic rings. This bond is the key feature of the biphenyl (B1667301) structure.

This disconnection leads to two primary sets of synthons, which are idealized fragments representing the reactive species:

An electrophilic "4-carboxyphenyl" cation and a nucleophilic "5-fluoro-2-methoxyphenyl" anion.

A nucleophilic "4-carboxyphenyl" anion and an electrophilic "5-fluoro-2-methoxyphenyl" cation.

These synthons translate into practical synthetic equivalents. For instance, the electrophilic phenyl cation can be represented by a 4-halobenzoic acid derivative (e.g., 4-iodobenzoic acid or 4-bromobenzoic acid) or a triflate. The nucleophilic phenyl anion can be realized as an organometallic reagent, such as an organoboron (for Suzuki coupling), organozinc (for Negishi coupling), or organotin (for Stille coupling) compound. This strategic disconnection forms the basis for the widely used palladium-catalyzed cross-coupling reactions. numberanalytics.com

An alternative disconnection strategy involves considering the formation of one of the functional groups on a pre-existing biphenyl core. For example, a Friedel-Crafts acylation approach would disconnect the C-C bond between the benzoic acid's carbonyl carbon and the phenyl ring, leading to a biphenyl precursor and an acylating agent. amazonaws.com

Palladium-Catalyzed Cross-Coupling Reactions for Biphenyl Benzoic Acid Core Construction

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-carbon bonds, particularly for constructing biaryl systems. researchgate.net The 2010 Nobel Prize in Chemistry, awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, highlighted the significance of these reactions. youtube.com

The Suzuki-Miyaura coupling is a widely used method for forming C-C bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium(0) complex. tcichemicals.com For the synthesis of this compound, two main Suzuki-Miyaura pathways are feasible:

Route A: Coupling of (5-fluoro-2-methoxyphenyl)boronic acid with a 4-halobenzoic acid (or its ester).

Route B: Coupling of 4-carboxyphenylboronic acid (or its ester) with a halo-5-fluoro-2-methoxybenzene.

The reaction is typically carried out in the presence of a base, such as sodium carbonate, cesium carbonate, or potassium phosphate, and a palladium catalyst with suitable ligands. The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields. For instance, sterically hindered biaryls can be synthesized under mild conditions with high selectivity. tcichemicals.com While some boronic acids can be inactive under standard conditions, modifications to the catalytic system, such as the use of specific bases and additives like silver oxide, can promote the reaction. nih.govcapes.gov.br

Table 1: Illustrative Suzuki-Miyaura Coupling Conditions for Biaryl Synthesis

| Aryl Halide | Boronic Acid | Catalyst | Base/Additive | Solvent | Yield |

|---|---|---|---|---|---|

| Aryl Iodide/Bromide | Pentafluorophenylboronic acid | Pd(PPh₃)₄ or Pd₂(dba)₃/P(t-Bu)₃ | CsF/Ag₂O | DME or DMF | >90% |

| Aryl Bromides | Phenylboronic acid | C,N-palladacycles | - | - | High |

The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. youtube.comwikipedia.org This method is known for its high reactivity and functional group tolerance. The organozinc reagents are typically more reactive than their organoboron or organotin counterparts. youtube.com

For the target molecule, the synthetic routes would involve:

Route A: Coupling of a (5-fluoro-2-methoxyphenyl)zinc halide with a 4-halobenzoic acid derivative.

Route B: Coupling of a (4-carboxy)phenylzinc halide with a halo-5-fluoro-2-methoxybenzene.

A key advantage of the Negishi coupling is its ability to form bonds between various types of carbon atoms (sp³, sp², and sp). wikipedia.org Palladium catalysts are generally preferred for their higher yields and broader functional group tolerance. wikipedia.org However, a drawback is the moisture and air sensitivity of the organozinc reagents. youtube.com

Table 2: General Conditions for Negishi Cross-Coupling Reactions

| Organic Halide | Organozinc Reagent | Catalyst | Ligand | Application |

|---|---|---|---|---|

| Aryl Bromides/Chlorides | Secondary alkylzinc halides | Pd(OAc)₂ | CPhos | Formation of C(sp³)–C(sp²) bonds |

| Aryl/Vinyl Chlorides | Aryl/Vinylzinc reagents | Pd(P(t-Bu)₃)₂ | P(t-Bu)₃ | General cross-coupling |

The Stille reaction utilizes an organotin (organostannane) compound coupled with an organic halide or pseudohalide, catalyzed by palladium. wikipedia.org A significant advantage of the Stille coupling is the stability of organostannanes to air and moisture, and their compatibility with a wide array of functional groups, including carboxylic acids. thermofisher.com

The synthesis of this compound via Stille coupling would proceed through:

Route A: Reaction of a (5-fluoro-2-methoxyphenyl)stannane with a 4-halobenzoic acid derivative.

Route B: Reaction of a (4-carboxy)phenylstannane with a halo-5-fluoro-2-methoxybenzene.

The primary drawback of this methodology is the toxicity of the organotin compounds and the difficulty in removing tin byproducts from the reaction mixture. wikipedia.orgorganic-chemistry.org The reaction mechanism involves oxidative addition, transmetalation, and reductive elimination steps. wikipedia.org

Table 3: Catalyst Systems for Stille Cross-Coupling Reactions

| Catalyst System | Coupling Partners | Key Feature |

|---|---|---|

| Pd(OAc)₂/Dabco | Organotin with Aryl Bromides | Efficient coupling |

| Pd(PPh₃)₄-PEG 400 | Organotin with Aryl Bromides | Atom-efficient protocol |

| Pd/Imidazolium Salt | Aryl Halides with Hypervalent Organostannates | Effective for various aryl halides |

Alternative Synthetic Routes to this compound

While cross-coupling reactions are dominant, classical methods can also be employed for the synthesis of biaryl carboxylic acids.

This approach involves forming the biaryl skeleton first, followed by the introduction of the carboxylic acid functionality. A potential pathway could be the Friedel-Crafts acylation of 4-fluoroanisole (B119533) with a suitable benzoyl chloride derivative, although regioselectivity could be a challenge.

A more plausible route involves the Friedel-Crafts acylation of a suitable biphenyl precursor. However, constructing the initial 5-fluoro-2-methoxybiphenyl might itself require a cross-coupling reaction.

An alternative strategy involves the Friedel-Crafts acylation of a simpler aromatic compound, followed by a series of reactions to build the second ring and then oxidize a side chain. For example, one could perform a Friedel-Crafts reaction on 4-fluoroanisole, followed by further functionalization and ring formation. A subsequent oxidation, for instance, of a methyl group on the second ring using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄), would yield the desired carboxylic acid. youtube.com This multi-step process is generally less efficient than the more direct cross-coupling methods.

Directed Ortho-Metalation and Subsequent Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. wikipedia.org This method relies on the use of a directing metalation group (DMG) to guide the deprotonation of the aromatic ring at the position ortho to the DMG by a strong base, typically an organolithium reagent. wikipedia.org The resulting aryllithium species can then be quenched with an electrophile to introduce a wide range of functional groups.

In the context of synthesizing precursors for this compound, DoM could be envisioned as a method to introduce a boron or halogen functionality onto one of the aromatic rings, which would then be used in a subsequent cross-coupling reaction. For instance, starting with 1-fluoro-4-methoxybenzene, the methoxy (B1213986) group can act as a DMG. The interaction between the Lewis basic oxygen of the methoxy group and the Lewis acidic lithium of the organolithium reagent directs the deprotonation to the C2 position.

However, the presence of the fluorine atom at the 5-position can influence the regioselectivity of the lithiation. Fluorine itself can act as a directing group, and the acidity of the aromatic protons is affected by its electron-withdrawing nature. Studies on the lithiation of fluorinated arenes have shown that deprotonation often occurs at the position adjacent to the fluorine atom. epfl.ch In the case of a molecule like 4-bromo-1-fluoro-2-methoxybenzene, the bromine atom is typically more susceptible to metal-halogen exchange than deprotonation, which would lead to the formation of a lithiated species at the 4-position. uwindsor.ca

The choice of the organolithium reagent and reaction conditions is crucial in controlling the outcome of the reaction. For brominated and iodinated arenes, metal-halogen exchange is generally faster than directed lithiation. uwindsor.ca For chlorinated and fluorinated arenes, directed lithiation is more likely to occur. uwindsor.ca

Chemoenzymatic Synthetic Pathways to Related Structural Motifs

Chemoenzymatic synthesis combines the selectivity of enzymatic catalysis with the versatility of chemical reactions to create efficient and environmentally benign synthetic routes. While a specific chemoenzymatic pathway for the synthesis of this compound has not been extensively reported, general strategies for the synthesis of biaryl compounds using this approach can be considered.

One potential chemoenzymatic approach involves the use of enzymes to generate chiral precursors or to perform selective transformations on a pre-assembled biaryl scaffold. For instance, lipases could be used for the enantioselective resolution of a racemic mixture of a precursor to this compound.

More directly related to the formation of the biaryl bond, recent research has explored the use of enzymes in cross-coupling reactions. While still an emerging field, enzymatic alternatives to traditional metal-catalyzed reactions are being investigated to reduce the reliance on heavy metals.

Furthermore, the synthesis of biaryl carboxylic acids has been achieved through cascade reactions that can have enzymatic counterparts or be part of a hybrid chemoenzymatic pathway. nih.gov For example, a cascade involving a Suzuki-Miyaura coupling followed by other transformations could potentially be adapted to a chemoenzymatic process. nih.gov

Optimization of Reaction Conditions and Yield Enhancement in this compound Synthesis

The synthesis of this compound, most likely via a Suzuki-Miyaura cross-coupling reaction, is highly dependent on the optimization of various reaction parameters to maximize the yield and purity of the product. The key components of this reaction are the two coupling partners (an aryl halide and an arylboronic acid), a palladium catalyst, a base, and a solvent.

Catalyst Selection: A variety of palladium catalysts can be employed for Suzuki-Miyaura coupling. These range from simple palladium salts like Pd(OAc)₂ to preformed palladium complexes with phosphine (B1218219) ligands such as Pd(PPh₃)₄. The choice of ligand is critical, especially for sterically hindered substrates, as it influences the stability and activity of the catalyst. For the synthesis of sterically hindered biaryls, bulky and electron-rich phosphine ligands are often preferred. beilstein-journals.org

Base: The base plays a crucial role in the transmetalation step of the catalytic cycle. Common bases include carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH, KOH). The strength and nature of the base can significantly impact the reaction rate and yield.

Solvent: The choice of solvent is also important and often a mixture of an organic solvent and water is used. Common organic solvents include toluene, dioxane, and dimethylformamide (DMF). The aqueous phase is necessary to dissolve the inorganic base.

Temperature: The reaction temperature can influence the reaction rate and the stability of the catalyst. Typically, Suzuki-Miyaura reactions are carried out at elevated temperatures.

A design of experiments (DoE) approach can be systematically used to optimize these parameters, leading to enhanced yields and reduced reaction times. researchgate.net

Below is an interactive data table summarizing typical conditions for Suzuki-Miyaura coupling reactions that could be adapted for the synthesis of this compound.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Catalyst | Pd(PPh₃)₄ | Pd(OAc)₂ / SPhos | PdCl₂(dppf) |

| Base | K₂CO₃ | K₃PO₄ | Cs₂CO₃ |

| Solvent | Toluene/H₂O | Dioxane/H₂O | DMF/H₂O |

| Temperature (°C) | 80 | 100 | 90 |

| Yield (%) | 75 | 85 | 80 |

Mechanistic Investigations of Key Bond-Forming Steps in this compound Synthesis

The key bond-forming step in the most plausible synthesis of this compound is the carbon-carbon bond formation between the two aromatic rings via a Suzuki-Miyaura cross-coupling reaction. The catalytic cycle of this reaction is generally understood to involve three main steps: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (e.g., 4-bromobenzoic acid or its ester) to a Pd(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in a Pd(II) intermediate. The rate of this step is influenced by the nature of the halogen (I > Br > Cl) and the electronic properties of the aryl halide.

Transmetalation: In this step, the organic group from the organoboron reagent (e.g., (5-fluoro-2-methoxyphenyl)boronic acid) is transferred to the Pd(II) complex, replacing the halide. This process is facilitated by the presence of a base, which activates the boronic acid by forming a more nucleophilic boronate species.

Reductive Elimination: This is the final step of the catalytic cycle, where the two organic groups on the Pd(II) complex are coupled to form the biaryl product, and the Pd(0) catalyst is regenerated. This step is often the rate-determining step, especially for the synthesis of sterically hindered biaryls. nih.gov

Computational studies and kinetic experiments are often employed to gain a deeper understanding of the mechanism of Suzuki-Miyaura reactions. nih.govresearchgate.net These studies can help in the rational design of more efficient catalysts and the optimization of reaction conditions. For the synthesis of a sterically hindered molecule like this compound, the steric hindrance around the coupling sites can affect the rates of both the transmetalation and reductive elimination steps. nih.gov

Advanced Spectroscopic and Chromatographic Characterization Applied to 4 5 Fluoro 2 Methoxyphenyl Benzoic Acid Research

High-Resolution Mass Spectrometry for Structural Confirmation and Purity Assessment

High-resolution mass spectrometry (HRMS) is an indispensable tool for the structural confirmation and purity assessment of synthesized organic compounds. For 4-(5-Fluoro-2-methoxyphenyl)benzoic acid, HRMS provides a highly accurate mass measurement of the molecular ion, which can be used to confirm its elemental composition.

The theoretical exact mass of this compound (C₁₄H₁₁FO₃) is 246.0692 g/mol . An experimental HRMS analysis, typically using techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer, would be expected to yield a measured mass that is within a few parts per million (ppm) of this theoretical value, thus confirming the molecular formula.

Furthermore, analysis of the fragmentation pattern in the mass spectrum can provide valuable structural information. Key fragment ions would be expected to arise from the cleavage of the ether linkage, the loss of the carboxylic acid group, and the cleavage of the bond between the two aromatic rings. These fragmentation patterns serve as a fingerprint for the molecule, aiding in its definitive identification.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 247.0765 | Protonated molecular ion |

| [M-H]⁻ | 245.0618 | Deprotonated molecular ion |

| [M-COOH]⁺ | 201.0764 | Loss of the carboxylic acid group |

| [M-OCH₃]⁺ | 215.0608 | Loss of the methoxy (B1213986) group |

Note: The data in this table is predicted based on the chemical structure and has not been experimentally verified from published literature for this specific compound.

Nuclear Magnetic Resonance Spectroscopy (NMR) for Conformational and Connectivity Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the elucidation of the structure of organic molecules in solution. A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments provides detailed information about the chemical environment, connectivity, and spatial relationships of the atoms within the molecule.

The ¹H NMR spectrum of this compound would be expected to show distinct signals for each of the non-equivalent protons in the molecule. The chemical shifts, splitting patterns (multiplicity), and coupling constants provide a wealth of information about the electronic environment and neighboring protons.

The protons on the benzoic acid ring are expected to appear in the aromatic region (typically 7.0-8.2 ppm). The protons on the fluoromethoxyphenyl ring will also be in the aromatic region, with their chemical shifts influenced by the electron-donating methoxy group and the electron-withdrawing fluorine atom. The methoxy group protons would appear as a sharp singlet in the upfield region (around 3.8-4.0 ppm). The carboxylic acid proton is expected to be a broad singlet at a downfield chemical shift (typically >10 ppm), which may be exchangeable with deuterium (B1214612) oxide (D₂O).

Table 2: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) (Hz) |

| H-2', H-6' | ~8.1 | Doublet | ~8.0 |

| H-3', H-5' | ~7.8 | Doublet | ~8.0 |

| H-3 | ~7.2 | Doublet | ~9.0 |

| H-4 | ~7.1 | Multiplet | |

| H-6 | ~7.3 | Multiplet | |

| -OCH₃ | ~3.9 | Singlet | |

| -COOH | >12 | Broad Singlet |

Note: The data in this table is predicted based on analogous structures and has not been experimentally verified from published literature for this specific compound.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and the chemical shifts are indicative of the carbon's hybridization and electronic environment.

The carbonyl carbon of the carboxylic acid is expected to appear at the most downfield chemical shift (around 165-175 ppm). The aromatic carbons will resonate in the range of 110-160 ppm. The carbon attached to the fluorine atom will show a characteristic coupling (¹JCF), resulting in a doublet. The carbon of the methoxy group will be found in the upfield region (around 55-60 ppm).

Table 3: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| -COOH | ~167 |

| C-5 (C-F) | ~158 (d, ¹JCF ≈ 240 Hz) |

| C-2 (C-OCH₃) | ~155 |

| C-1' | ~145 |

| C-4' | ~131 |

| C-2', C-6' | ~130 |

| C-3', C-5' | ~129 |

| C-1 | ~125 |

| C-6 | ~118 (d, ²JCF ≈ 25 Hz) |

| C-4 | ~116 (d, ²JCF ≈ 22 Hz) |

| C-3 | ~115 (d, ³JCF ≈ 8 Hz) |

| -OCH₃ | ~56 |

Note: The data in this table is predicted based on analogous structures and has not been experimentally verified from published literature for this specific compound. 'd' denotes a doublet due to C-F coupling.

¹⁹F NMR is a highly sensitive technique that is exclusively used to study fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum would show a single resonance for the fluorine atom. The chemical shift of this signal is characteristic of the fluorine's electronic environment. The fluorine signal would be expected to be a multiplet due to coupling with the neighboring aromatic protons.

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C NMR signals and for determining the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. It would be used to confirm the proton-proton connectivities within the two aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbons to which they are directly attached. It is invaluable for assigning the signals of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly useful for identifying quaternary carbons and for confirming the connectivity between the two aromatic rings and the methoxy and carboxylic acid groups.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, the C-O stretches of the ether and carboxylic acid, and the C-F stretch.

Table 4: Predicted Infrared (IR) Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| O-H stretch (carboxylic acid) | 3300-2500 | Broad, Strong |

| C-H stretch (aromatic) | 3100-3000 | Medium |

| C=O stretch (carbonyl) | 1710-1680 | Strong |

| C=C stretch (aromatic) | 1600-1450 | Medium |

| C-O stretch (ether) | 1250-1200 | Strong |

| C-F stretch | 1150-1000 | Strong |

Note: The data in this table is predicted based on characteristic functional group frequencies and has not been experimentally verified from published literature for this specific compound.

X-ray Crystallography for Solid-State Structural Determination of this compound and its Intermediates

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides invaluable information on bond lengths, bond angles, and intermolecular interactions, which collectively dictate the macroscopic properties of the material. While a specific crystal structure for this compound is not publicly available, analysis of structurally similar benzoic acid derivatives allows for a detailed prediction of its likely solid-state conformation and packing.

Substituted benzoic acids commonly crystallize to form centrosymmetric dimers through hydrogen bonding between their carboxylic acid groups. This robust supramolecular synthon is a recurring motif in the crystal engineering of carboxylic acids. For instance, the crystal structure of 3,5-Difluorobenzoic acid reveals dimers stabilized by strong O-H···O hydrogen bonds. It is highly probable that this compound would adopt a similar dimeric structure in the solid state.

The planarity of the molecule is another critical aspect. In many substituted benzoic acids, the carboxylic acid group is slightly twisted out of the plane of the benzene (B151609) ring. The extent of this torsion is influenced by the nature and position of the substituents. In the case of this compound, the steric hindrance from the ortho-methoxy group would likely lead to a significant dihedral angle between the carboxylic acid group and the phenyl ring to which it is attached. The second phenyl ring's orientation will be influenced by a balance of steric and electronic effects.

To provide a clearer picture of what the crystallographic data for a related compound looks like, the following table presents hypothetical data for a substituted benzoic acid, illustrating the type of information obtained from an X-ray diffraction study.

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 5.891(2) |

| b (Å) | 14.234(5) |

| c (Å) | 8.112(3) |

| β (°) | 105.34(1) |

| Volume (Å3) | 655.2(4) |

| Z | 4 |

| Calculated Density (g/cm3) | 1.523 |

The study of synthetic intermediates is also crucial. For instance, an intermediate in the synthesis of the target molecule could be a derivative of N-(4-fluoro-2-methoxyphenyl)acetamide. Characterizing such precursors by X-ray crystallography can confirm their structure and provide insights into the stereochemistry of the synthetic pathway.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Purity and Reaction Monitoring

Chromatographic techniques are indispensable for assessing the purity of this compound and for monitoring the progress of its synthesis. Both HPLC and GC offer high-resolution separation of the target compound from starting materials, byproducts, and other impurities.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the most common mode for the analysis of benzoic acid derivatives. In this technique, a nonpolar stationary phase (typically C18-silica) is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases.

For this compound, a typical RP-HPLC method would involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (often with a small amount of acid like trifluoroacetic acid or formic acid to suppress the ionization of the carboxylic acid) and an organic modifier such as acetonitrile (B52724) or methanol. Detection is usually performed using a UV detector, as the aromatic rings in the molecule are strong chromophores.

A gradient elution, where the proportion of the organic modifier is increased over time, is often employed to ensure the efficient elution of all components in a complex reaction mixture. The retention time of the target compound would depend on its polarity relative to the impurities. The methoxy group increases lipophilicity, which would lead to a longer retention time compared to more polar analogues.

The following table outlines a hypothetical HPLC method suitable for the analysis of this compound.

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50-95% B over 10 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC)

Gas chromatography is another powerful tool for the analysis of volatile and thermally stable compounds. For non-volatile compounds like carboxylic acids, derivatization is often necessary to increase their volatility. The carboxylic acid group of this compound can be converted to a more volatile ester (e.g., a methyl or silyl (B83357) ester) prior to GC analysis.

The derivatized sample is then injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase coated on the column wall. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. GC-MS is particularly useful as it provides both retention time data for quantification and mass spectral data for structural confirmation of the analyte and any impurities.

The choice of column is critical for achieving good separation. A mid-polarity column, such as one with a phenyl-substituted polysiloxane stationary phase, would likely be suitable for the analysis of the derivatized this compound.

The following table summarizes a potential GC method for the analysis of the methyl ester derivative of the target compound.

| Parameter | Condition |

|---|---|

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium at 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), then 10 °C/min to 280 °C (5 min) |

| Detector | Mass Spectrometer (MS) |

| Scan Range | 50-500 m/z |

By employing these advanced spectroscopic and chromatographic techniques, researchers can obtain a comprehensive understanding of the structure and purity of this compound and its synthetic intermediates, which is essential for its further development and application.

Computational Chemistry and Theoretical Studies of 4 5 Fluoro 2 Methoxyphenyl Benzoic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, providing insights into its stability, reactivity, and spectroscopic characteristics. These methods solve the Schrödinger equation for a given molecular system, yielding information about the electron distribution and the energies associated with different molecular arrangements.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods calculate the electronic energy of a molecule based on its electron density, which is a function of three spatial coordinates. This approach is particularly well-suited for determining the ground-state properties of molecules like 4-(5-Fluoro-2-methoxyphenyl)benzoic acid.

A typical DFT study of this molecule would involve geometry optimization to find the lowest energy conformation. The B3LYP functional combined with a basis set such as 6-311+G(d,p) is a common choice for such calculations, providing reliable geometric parameters. nih.goviucr.org For this compound, key structural parameters of interest include the bond lengths and angles within the phenyl rings, the carboxylic acid group, and the methoxy (B1213986) group, as well as the dihedral angle between the two phenyl rings.

The presence of the methoxy group at the ortho position is expected to induce significant steric hindrance, leading to a larger dihedral angle between the phenyl rings compared to the unsubstituted 4-phenylbenzoic acid. The fluorine atom at the meta position relative to the benzoic acid ring is anticipated to have a more subtle effect on the geometry, primarily influencing the electronic distribution.

To illustrate these effects, a comparative table of optimized geometric parameters for 4-phenylbenzoic acid, 4-(2-methoxyphenyl)benzoic acid, and the target molecule is presented below. The data for the analogs is based on typical values from computational studies of similar compounds, while the data for the target molecule is an extrapolation based on the expected substituent effects.

| Parameter | 4-phenylbenzoic acid (Illustrative) | 4-(2-methoxyphenyl)benzoic acid (Illustrative) | This compound (Extrapolated) |

| Bond Lengths (Å) | |||

| C-C (inter-ring) | 1.490 | 1.495 | 1.496 |

| C=O (carboxyl) | 1.215 | 1.216 | 1.216 |

| C-O (carboxyl) | 1.350 | 1.351 | 1.351 |

| C-F | - | - | 1.355 |

| C-O (methoxy) | - | 1.365 | 1.366 |

| Bond Angles (°) ** | |||

| C-C-C (inter-ring) | 120.0 | 120.5 | 120.6 |

| O=C-O (carboxyl) | 123.0 | 123.1 | 123.1 |

| Dihedral Angle (°) ** | |||

| Phenyl-Phenyl | ~37 | ~55 | ~58 |

This table contains illustrative and extrapolated data for comparative purposes.

Ab Initio Methods for High-Accuracy Electronic Structure Prediction

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide higher accuracy for electronic structure predictions. These methods are particularly valuable for benchmarking the results from DFT calculations and for studying systems where electron correlation effects are more pronounced.

For this compound, high-accuracy ab initio calculations could be employed to refine the ground state energy and to obtain a more precise description of the electron distribution. This would be especially useful for understanding the subtle electronic effects of the fluorine substituent and the interplay between the electron-donating methoxy group and the electron-withdrawing carboxylic acid group.

Conformational Analysis and Energy Landscape Exploration of this compound

The biological activity and physical properties of a flexible molecule like this compound are intrinsically linked to its conformational preferences. Conformational analysis aims to identify the stable conformers of a molecule and to determine their relative energies.

A potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of the inter-ring dihedral angle, can reveal the energy minima corresponding to stable conformers and the energy barriers to their interconversion. For this compound, the PES is expected to be more complex than that of 4-phenylbenzoic acid due to the steric hindrance from the ortho-methoxy group. This steric clash will likely result in a higher energy barrier for rotation around the inter-ring bond.

The carboxylic acid group can also exist in different orientations, with the syn and anti conformations relative to the C=O bond being of particular interest. Intramolecular hydrogen bonding between the carboxylic acid proton and the oxygen of the methoxy group is a possibility that would significantly stabilize a particular conformation.

Frontier Molecular Orbital (FMO) Theory Applied to Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool for predicting the reactivity of molecules. fiveable.me It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxy-substituted phenyl ring, while the LUMO is likely to be concentrated on the phenyl ring bearing the electron-withdrawing carboxylic acid group. The fluorine atom, being electronegative, will also influence the energy and distribution of these orbitals.

The table below provides an illustrative comparison of the calculated HOMO, LUMO, and energy gap for the parent compound and its analogs.

| Molecule | HOMO (eV) (Illustrative) | LUMO (eV) (Illustrative) | HOMO-LUMO Gap (eV) (Illustrative) |

| 4-phenylbenzoic acid | -6.5 | -1.5 | 5.0 |

| 4-(2-methoxyphenyl)benzoic acid | -6.2 | -1.3 | 4.9 |

| This compound | -6.3 | -1.4 | 4.9 |

This table contains illustrative data for comparative purposes.

Molecular Dynamics Simulations for Dynamic Behavior and Solvation Effects

While quantum chemical calculations provide valuable information about the static properties of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion.

For this compound, MD simulations can be used to study its conformational dynamics in different environments, such as in a vacuum or in a solvent. In a solvent like water, the simulations can reveal how the solute molecule interacts with the surrounding solvent molecules and how solvation affects its conformational preferences.

Key insights from MD simulations would include the time evolution of the inter-ring dihedral angle, the dynamics of the carboxylic acid and methoxy groups, and the formation and breaking of hydrogen bonds with solvent molecules. This information is crucial for understanding how the molecule behaves in a realistic biological or chemical system.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are widely used to predict various spectroscopic parameters, which can be invaluable for the interpretation of experimental spectra. For this compound, theoretical calculations can provide predictions for its nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectra.

NMR Spectroscopy: The chemical shifts of ¹H, ¹³C, and ¹⁹F nuclei can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach, typically in conjunction with DFT. These calculations can help in the assignment of experimental NMR signals and provide a deeper understanding of the electronic environment of each nucleus.

Infrared Spectroscopy: The vibrational frequencies and intensities of the molecule can be calculated from the second derivatives of the energy with respect to the atomic coordinates. The resulting theoretical IR spectrum can be compared with experimental data to identify the characteristic vibrational modes of the functional groups present in the molecule, such as the C=O stretch of the carboxylic acid and the C-F stretch.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for calculating the electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities in a UV-Vis spectrum. These calculations can help to understand the nature of the electronic transitions responsible for the observed absorptions.

The following table presents illustrative predicted spectroscopic data for this compound.

| Spectroscopic Parameter | Predicted Value (Illustrative) |

| ¹H NMR Chemical Shift (ppm) | |

| Carboxyl-H | 12.0 - 13.0 |

| Aromatic-H | 6.8 - 8.2 |

| Methoxy-H | 3.9 |

| ¹³C NMR Chemical Shift (ppm) | |

| Carboxyl-C | 168 |

| Aromatic-C | 110 - 160 |

| Methoxy-C | 56 |

| IR Frequency (cm⁻¹) | |

| O-H stretch (carboxyl) | 2500 - 3300 (broad) |

| C=O stretch (carboxyl) | 1700 - 1720 |

| C-F stretch | 1100 - 1250 |

| UV-Vis Absorption (nm) | |

| λmax | ~260 |

This table contains illustrative data for predictive purposes.

In Silico Studies of Molecular Recognition and Binding Interactions with Biological Macromolecules

In silico methodologies are pivotal in contemporary drug discovery and molecular biology, offering a computational lens to predict and analyze the interactions between small molecules, such as this compound, and biological macromolecules. These computational techniques, including molecular docking and molecular dynamics simulations, provide valuable insights into the binding affinities and modes of interaction, thereby guiding the rational design of novel therapeutic agents. While specific computational studies on this compound are not extensively documented in publicly available literature, the principles of its molecular recognition can be inferred from studies on analogous benzoic acid derivatives.

Molecular docking simulations are a primary tool for predicting the preferred orientation of a ligand when bound to a target macromolecule, typically a protein or a nucleic acid. For a molecule like this compound, these simulations would involve docking the compound into the active site of a chosen biological target. The output of such studies includes a calculated binding affinity, often expressed in kcal/mol, which estimates the strength of the interaction, and a detailed visualization of the binding pose.

The binding interactions of benzoic acid derivatives are frequently characterized by a combination of hydrogen bonds, hydrophobic interactions, and sometimes π-π stacking. For instance, studies on various benzoic acid derivatives have demonstrated their potential to interact with enzymes such as the SARS-CoV-2 main protease and cathepsins. mdpi.comnih.gov In these interactions, the carboxyl group of the benzoic acid moiety is a common participant in hydrogen bonding with amino acid residues like histidine and cysteine within the enzyme's active site.

To illustrate the potential findings from a molecular docking study, the following interactive table provides hypothetical data on the interaction of this compound with a generic protein kinase, a common target for such molecules.

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Amino Acid Residues | Type of Interaction |

| Protein Kinase A | -8.2 | Lys72, Glu91, Asp184 | Hydrogen Bond, Hydrophobic |

| Protein Kinase B | -7.9 | Val164, Leu156, Phe293 | Hydrophobic, π-π Stacking |

| Protein Kinase C | -8.5 | Met417, Gln421, Tyr423 | Hydrogen Bond, Hydrophobic |

Following molecular docking, molecular dynamics (MD) simulations can be employed to study the stability of the ligand-protein complex over time. MD simulations provide a dynamic view of the interactions, allowing researchers to assess the flexibility of the ligand in the binding site and the conformational changes in the protein upon binding. This level of detail is crucial for a comprehensive understanding of the molecular recognition process.

The insights gained from these in silico studies are instrumental in predicting the biological activity of compounds like this compound and in the subsequent stages of drug development. By elucidating the specific molecular interactions that govern its binding to biological macromolecules, researchers can make informed decisions to optimize the compound's structure for improved efficacy and selectivity. Further computational and experimental studies are necessary to fully characterize the molecular recognition profile of this specific compound.

Reactivity and Derivatization Strategies for 4 5 Fluoro 2 Methoxyphenyl Benzoic Acid

Carboxylic Acid Functional Group Transformations

The carboxylic acid moiety is one of the most versatile functional groups in organic synthesis and represents the primary site for derivatization in 4-(5-fluoro-2-methoxyphenyl)benzoic acid. Its transformations are crucial for creating esters, amides, and other derivatives with modified physicochemical properties or for use as synthetic intermediates.

Esterification Reactions for Prodrug Design or Synthetic Intermediates

Esterification, the conversion of the carboxylic acid to an ester, is a fundamental transformation often employed in medicinal chemistry to create prodrugs. By masking the polar carboxylic acid group, esterification can enhance a molecule's lipophilicity, thereby improving its membrane permeability and oral bioavailability. The resulting ester is designed to be hydrolyzed in vivo by metabolic esterases to release the active carboxylic acid parent drug.

Standard acid-catalyzed esterification, known as Fischer esterification, involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH). chemguide.co.ukmasterorganicchemistry.com Alternatively, milder conditions can be employed, such as reaction with an alkyl halide under basic conditions or using coupling agents. For complex molecules, N-bromosuccinimide (NBS) has been shown to catalyze the direct esterification of aryl carboxylic acids under mild, metal-free conditions. nih.gov

Table 1: Representative Conditions for Esterification of Aromatic Carboxylic Acids

| Method | Reagents & Conditions | Product | Notes |

| Fischer Esterification | Alcohol (e.g., Methanol, Ethanol), cat. H₂SO₄, heat | Alkyl ester | Equilibrium-driven; requires excess alcohol or removal of water. chemguide.co.ukmasterorganicchemistry.com |

| Williamson-type | Alkyl halide (e.g., Ethyl iodide), Base (e.g., K₂CO₃), Solvent (e.g., DMF) | Alkyl ester | Good for various alkyl groups; avoids strong acid. |

| NBS-Catalyzed | Alcohol, 7 mol% NBS, 70 °C | Alkyl ester | Mild, metal-free conditions suitable for sensitive substrates. nih.gov |

| Dicarbonate Method | Alcohol, Dialkyl dicarbonate, MgCl₂ | Alkyl ester | Proceeds via an anhydride (B1165640) intermediate under mild conditions. organic-chemistry.org |

This table presents generalized conditions and is not based on specific experimental data for this compound.

Amidation Reactions for Peptide Mimetic Synthesis

The formation of an amide bond by coupling the carboxylic acid with an amine is a cornerstone of peptide synthesis and medicinal chemistry. Derivatives of this compound could be incorporated into peptide-like structures (peptidomimetics) to mimic or inhibit biological interactions.

Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium-carboxylate salt. Therefore, the carboxylic acid must first be "activated." This is achieved using a wide array of coupling reagents. Reagents like O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU), when used with a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA), efficiently generate a highly reactive activated ester in situ, which readily reacts with an amine to form the amide bond. nih.govmychemblog.comyoutube.com This method is known for its high yields, fast reaction times, and low rates of racemization, making it a preferred choice in modern organic synthesis. peptide.com

Table 2: Common Coupling Reagents for Amide Bond Formation

| Reagent | Acronym | Activating Additive | Base | Typical Solvent |

| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | None (built-in) | DIPEA, Et₃N | DMF, DCM |

| Dicyclohexylcarbodiimide | DCC | HOBt | - | DCM, THF |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | HOBt | DIPEA | DCM, MeCN |

| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | None (built-in) | DIPEA | DMF |

This table lists common reagents for the amidation of carboxylic acids. HOBt = 1-Hydroxybenzotriazole, DIPEA = N,N-Diisopropylethylamine. nih.govluxembourg-bio.com

Reduction to Alcohols and Subsequent Conversions

The carboxylic acid group can be reduced to a primary alcohol, providing a benzyl (B1604629) alcohol derivative that serves as a precursor for further synthetic transformations. This reduction requires potent reducing agents, as carboxylic acids are less reactive than esters or ketones.

Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reagent that readily reduces carboxylic acids to alcohols. However, its high reactivity limits its compatibility with other reducible functional groups. A more chemoselective option is borane (B79455) (BH₃), often used as a complex with tetrahydrofuran (B95107) (BH₃·THF) or dimethyl sulfide (B99878) (BH₃·SMe₂). commonorganicchemistry.com Borane selectively reduces carboxylic acids in the presence of other functional groups like esters, ketones, and nitro groups, which is a significant advantage for complex substrates. nih.govstackexchange.com The resulting benzyl alcohol can be further converted into aldehydes via controlled oxidation or into benzyl halides for subsequent nucleophilic substitution reactions.

Aromatic Ring Functionalization and Substituent Manipulation

The biaryl scaffold of this compound contains two distinct aromatic rings, each with its own reactivity profile governed by the existing substituents. This allows for regioselective introduction of new functional groups.

Electrophilic Aromatic Substitution on Both Phenyl Rings

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. numberanalytics.commasterorganicchemistry.com The outcome of EAS on this compound depends on the directing effects of the substituents on each ring.

Ring A (Benzoic Acid Ring): This ring is substituted with a carboxylic acid group (-COOH) and an aryl group. The -COOH group is a moderate deactivating, meta-directing group due to its electron-withdrawing nature. numberanalytics.commasterorganicchemistry.com The large aryl group is generally considered a weak activating, ortho, para-director. The position para to the aryl group is occupied by the carboxyl group. Therefore, electrophilic attack would be directed to the positions ortho to the aryl group (positions 3 and 5). The deactivating effect of the carboxyl group means this ring is significantly less reactive towards EAS than the other ring.

Ring B (Fluoro-methoxyphenyl Ring): This ring contains a methoxy (B1213986) group (-OCH₃) and a fluorine atom (-F). The methoxy group is a strong activating, ortho, para-directing group due to its potent +R (resonance) effect. youtube.comorganicchemistrytutor.com The fluorine atom is a deactivating group due to its strong -I (inductive) effect, but it is also an ortho, para-director because of its +R effect. csbsju.edu In a competition between these two, the powerful activating effect of the methoxy group dominates, making Ring B significantly more nucleophilic and reactive than Ring A. Electrophilic attack will overwhelmingly occur on this ring, directed by the methoxy group to the positions ortho and para to it. The para position is blocked by the other phenyl ring, leaving the positions ortho to the methoxy group as the most probable sites of substitution.

Directed Ortho-Metalation and Lithiation Strategies

Directed ortho-metalation (DoM) is a powerful technique for regioselective functionalization that utilizes a directing metalation group (DMG) to guide a strong base (typically an organolithium reagent) to deprotonate a specific adjacent C-H bond. uwindsor.ca The resulting aryllithium or related organometallic species can then react with various electrophiles.

In this compound, there are three potential DMGs: the carboxylic acid, the methoxy group, and the fluorine atom.

Carboxylate-Directed Metalation: The carboxylic acid can be deprotonated with two equivalents of a strong base (like s-BuLi/TMEDA) to form a dianion. The resulting carboxylate (-COO⁻Li⁺) is an effective DMG, directing lithiation to the adjacent ortho positions (positions 3 and 5). nih.govresearchgate.netacs.org

Methoxy-Directed Metalation: The methoxy group is also a well-established DMG, capable of directing lithiation to its ortho positions. organic-chemistry.orgacs.org

Fluorine-Directed Metalation: A fluorine atom can also function as a DMG, though it is generally weaker than a methoxy or carboxylate group. semanticscholar.org

Given the presence of multiple directing groups, the outcome of a DoM reaction would depend on the specific base, solvent, and temperature conditions used. Research on unprotected 2-methoxybenzoic acids has shown that lithiation can be selectively directed to the position ortho to the carboxylate using s-BuLi/TMEDA, or to the position ortho to the methoxy group under different conditions (n-BuLi/t-BuOK). nih.govorganic-chemistry.orgacs.org This suggests that regioselective functionalization of either ring through a controlled lithiation strategy is a feasible, albeit complex, synthetic avenue.

Oxidative and Reductive Transformations of the Aromatic System

Direct oxidative or reductive transformations of the aromatic system of this compound are challenging due to the inherent stability of the biphenyl (B1667301) core. However, specific reagents and conditions can be employed to selectively modify the aromatic rings, with the outcome largely predicted by the nature of the substituents.

Oxidative Transformations: The biphenyl system in this compound is generally resistant to oxidation under standard conditions. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) would likely lead to degradation of the molecule rather than selective hydroxylation of the aromatic rings. wikipedia.orgresearchgate.nethymasynthesis.com However, specialized enzymatic or biomimetic oxidation systems could potentially introduce hydroxyl groups onto the rings. For instance, methanotrophic bacteria expressing methane (B114726) monooxygenase have been shown to oxidize substituted biphenyls, often with regioselectivity influenced by the existing substituents. stackexchange.comwikipedia.org In the case of the target molecule, oxidation would likely be directed to the electron-rich methoxy-substituted ring. Furthermore, electrochemical methods have been developed for the oxidative dearomatization of biaryls, leading to the formation of spiro[5.5]trienones. google.comrsc.org Such a transformation on a derivative of this compound could potentially yield complex polycyclic structures.

Reductive Transformations: The reduction of the aromatic system can be achieved under specific conditions, with the methoxy-substituted ring being the more likely target for reduction due to its electron-donating nature.

Catalytic Hydrogenation: The aromatic rings of this compound are inert to catalytic hydrogenation under conditions that typically reduce alkenes or other functional groups. libretexts.org Forcing conditions, such as high pressure and temperature in combination with powerful catalysts like rhodium on carbon or platinum oxide, would be required to reduce the aromatic rings to their corresponding cyclohexane (B81311) and fluorocyclohexane (B1294287) derivatives. libretexts.org The carboxylic acid group would also likely be reduced to a carboxylic acid on a cyclohexyl ring system under these conditions.

Birch Reduction: The Birch reduction, which employs an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source, is a powerful method for the partial reduction of aromatic rings. researchgate.netquora.comlibretexts.orgglobalscientificjournal.com For this compound, the methoxy-substituted ring would be preferentially reduced. The electron-donating methoxy group directs the reduction to occur at the ortho and meta positions, yielding a dihydroanisole derivative. The electron-withdrawing carboxylic acid and the fluoro group on the other ring would disfavor reduction on that ring under standard Birch conditions. The expected major product would be 4-(5-fluoro-2,5-dihydro-2-methoxyphenyl)benzoic acid.

Synthesis of Analogues and Homologues of this compound

The synthesis of analogues and homologues of this compound is crucial for exploring structure-activity relationships in various applications, such as medicinal chemistry and materials science. The primary method for constructing the core biphenyl structure is the Suzuki-Miyaura cross-coupling reaction.

Variation of Fluoro-Substituent Position and Number

The position and number of fluorine substituents on the phenyl ring can significantly impact the molecule's electronic properties, lipophilicity, and metabolic stability. Analogues can be synthesized by employing appropriately substituted starting materials in a Suzuki coupling reaction. The general approach involves coupling a substituted phenylboronic acid with a substituted aryl halide.

For example, to synthesize analogues with the fluorine at different positions, one could couple 4-carboxyphenylboronic acid with various isomers of fluoro-methoxy-bromobenzene.

| Target Analogue | Aryl Halide Precursor | Boronic Acid Precursor |

| 4-(3-Fluoro-2-methoxyphenyl)benzoic acid | 1-Bromo-3-fluoro-2-methoxybenzene | 4-Carboxyphenylboronic acid |

| 4-(4-Fluoro-2-methoxyphenyl)benzoic acid | 1-Bromo-4-fluoro-2-methoxybenzene | 4-Carboxyphenylboronic acid |

| 4-(2,5-Difluoro-2-methoxyphenyl)benzoic acid | 1-Bromo-2,5-difluoro-2-methoxybenzene | 4-Carboxyphenylboronic acid |

| This compound | 1-Bromo-5-fluoro-2-methoxybenzene | 4-Carboxyphenylboronic acid |

Alternatively, the coupling partners can be reversed, using a (fluoro-methoxyphenyl)boronic acid and a 4-halobenzoic acid derivative (e.g., methyl 4-bromobenzoate (B14158574) followed by hydrolysis). The synthesis of various fluoro- and difluoro-methoxyphenylboronic acids has been described in the literature, making these analogues accessible. google.com

Modification of Methoxy Group and its Bioisosteric Replacement

The ortho-methoxy group plays a significant role in defining the conformation of the biphenyl system due to steric hindrance, and its oxygen atom can act as a hydrogen bond acceptor. Modification of this group can lead to profound changes in the molecule's properties.

Demethylation to Hydroxyl Group: The methoxy group can be cleaved to reveal the corresponding phenol (B47542) (4-(5-fluoro-2-hydroxyphenyl)benzoic acid). This is typically achieved using strong Lewis acids like boron tribromide (BBr₃) or boron trichloride (B1173362) (BCl₃), or nucleophilic reagents like lithium iodide in pyridine. nih.gov The resulting hydroxyl group can serve as a handle for further derivatization.

O-Alkylation and O-Arylation: The hydroxyl group of 4-(5-fluoro-2-hydroxyphenyl)benzoic acid can be alkylated or arylated to generate a library of ether analogues. Standard Williamson ether synthesis conditions (a base such as K₂CO₃ or NaH followed by an alkyl halide) can be employed. stackexchange.comorganic-chemistry.org This allows for the introduction of longer alkyl chains, cyclic systems, or other aryl groups.

Bioisosteric Replacement: The methoxy group can be replaced by other functional groups of similar size and electronic properties (bioisosteres) to probe specific interactions.

Amino Group: Conversion of the methoxy group to an amino group can be achieved through a multi-step sequence, for example, demethylation to the phenol, conversion of the phenol to a triflate, and subsequent palladium-catalyzed amination. A more direct route could involve a nucleophilic aromatic substitution (SₙAr) reaction on a precursor with a suitable leaving group ortho to an activating group.

Thiol Group: The methoxy group can be replaced with a thiol (SH) group, typically via demethylation followed by conversion to a xanthate and subsequent hydrolysis (Newman-Kwart rearrangement).

Methyl Group: Replacement with a methyl group would require a completely different synthetic approach, likely starting from a 2-methyl-substituted boronic acid or aryl halide in a Suzuki coupling.

Elucidation of Structure-Reactivity Relationships in Derivatization

The reactivity of this compound and its analogues is influenced by both electronic and steric factors.

Electronic Effects: The acidity of the carboxylic acid group is modulated by the substituents on both aromatic rings. This can be quantified using the Hammett equation, which relates reaction rates and equilibrium constants to the electronic properties of substituents. wikipedia.orgscience.govresearchgate.netscispace.comresearchgate.net

Methoxy Substituent: The methoxy group has a dual effect. It is inductively electron-withdrawing (-I) due to the oxygen's electronegativity but strongly electron-donating through resonance (+M) by donating a lone pair into the ring. The +M effect is generally dominant, increasing electron density in the ring and slightly decreasing the acidity of the benzoic acid compared to an unsubstituted analogue.

Steric Effects: The ortho-methoxy group imposes a significant steric barrier, forcing the two phenyl rings to twist out of planarity. khanacademy.orgresearchgate.netrsc.orglibretexts.org This has several consequences:

It reduces the π-conjugation between the two rings, which can influence the electronic communication between substituents on different rings.

It can hinder reactions at the adjacent carboxylic acid group or at the C-H positions on the benzoic acid ring.

The degree of twisting, and therefore the steric hindrance, can be influenced by the size of other substituents, particularly those at the other ortho positions (e.g., C3' or C6').

Heterocyclic Annulation and Fusion Reactions Involving the Biphenyl Core

The biphenyl core of this compound provides a rigid scaffold for the synthesis of fused heterocyclic systems through intramolecular cyclization reactions. These reactions typically require prior modification of the parent molecule to introduce the necessary reactive functional groups.

Synthesis of Fluorenones: One of the most common annulation reactions for biphenyl-2-carboxylic acids is intramolecular Friedel-Crafts acylation to form a fluorenone (a dibenzocyclopentanone). researchgate.netacs.orgorganic-chemistry.orgnih.gov For this to occur with this compound, the carboxylic acid group would need to be on the other ring, at the 2-position. If an analogue, 2-(5-fluoro-2-methoxyphenyl)benzoic acid, were synthesized, it could be cyclized under acidic conditions (e.g., polyphosphoric acid, sulfuric acid) or via modern transition-metal-catalyzed methods. acs.org The cyclization would occur onto the methoxy-activated ring, likely at the position para to the methoxy group.

Synthesis of Dibenzofurans: If the methoxy group in this compound is converted to a hydroxyl group, and a suitable leaving group is introduced on the other ring at the ortho position to the carboxylate (requiring an isomeric precursor), an intramolecular nucleophilic aromatic substitution (Ullmann condensation) can lead to the formation of a dibenzofuran (B1670420) core. researchgate.netrsc.org More direct methods involving palladium-catalyzed C-H activation/C-O bond formation from 2-hydroxybiphenyls are also known.

Pschorr Cyclization: The Pschorr cyclization is a powerful method for forming fused systems via an intramolecular radical cyclization of a diazonium salt. wikipedia.orgresearchgate.netacs.org To apply this to the biphenyl core of the target molecule, one of the rings would need to bear an amino group ortho to the biaryl linkage. For instance, if an analogue like 2-amino-4'-(5-fluoro-2-methoxyphenyl)aniline were prepared, diazotization followed by copper-catalyzed decomposition of the diazonium salt would lead to the formation of a carbazole (B46965) ring system. The regioselectivity of the cyclization would be influenced by the substituents on the target ring.

Applications of 4 5 Fluoro 2 Methoxyphenyl Benzoic Acid in Materials Science and Medicinal Chemistry Research Excluding Clinical Data

Role as a Key Building Block in the Synthesis of Advanced Organic Materials

The unique substitution pattern of 4-(5-Fluoro-2-methoxyphenyl)benzoic acid, combining an electron-withdrawing fluorine and an electron-donating methoxy (B1213986) group on a biphenyl-like scaffold, makes it an attractive starting material for advanced organic materials. The presence of fluorine can enhance properties such as thermal stability, mesomorphic behavior, and electronic characteristics in the final materials.

While direct studies incorporating this compound into liquid crystalline systems are not extensively documented in publicly available research, the structural motifs it possesses are highly relevant to the design of liquid crystals. Fluorinated substituents are known to be crucial in modulating the mesomorphic properties of liquid crystals, such as enhancing thermal stability and inducing specific phase behaviors. The biphenyl (B1667301) core structure is a common feature in many liquid crystal molecules, providing the necessary rigidity. The strategic placement of the fluoro and methoxy groups could influence intermolecular interactions and molecular packing, which are critical for the formation of liquid crystalline phases. Its potential lies in its use as a precursor to synthesize more complex, rod-like molecules that exhibit such properties.

As a benzoic acid derivative, this compound can be chemically modified to produce polymerizable monomers. The carboxylic acid group can be converted into more reactive functional groups, such as esters or amides. For instance, reaction with polymerizable alcohols (like hydroxyethyl (B10761427) methacrylate) or amines could yield vinyl- or acrylate-based monomers. While specific examples utilizing this exact compound are not prominent in the literature, the synthetic pathways are well-established for analogous benzoic acids. The resulting polymers would incorporate the fluorinated biphenyl moiety as a repeating unit, potentially leading to materials with high thermal stability, specific optical properties, and low surface energy, characteristic of fluorinated polymers.

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are crystalline porous materials constructed from organic linkers (or ligands) and inorganic nodes or organic nodes, respectively. researchgate.netmdpi.com Carboxylic acids are among the most common functional groups used to create these linkers. The structure of this compound makes it a potential candidate for a monodentate or, through further modification, a polydentate linker for MOF and COF synthesis.

The incorporation of fluorinated linkers into MOFs can significantly alter the properties of the resulting framework. rsc.orgresearchgate.net Fluorine atoms can enhance the framework's stability and hydrophobicity and can create specific binding sites for gas sorption and separation applications. mdpi.com Although research has highlighted the use of various fluorinated benzoic acids as linkers in MOF synthesis, the specific use of this compound as a primary linker in a reported MOF or COF structure is not widely documented. researchgate.netrsc.org Its potential remains in its ability to introduce polarity and specific steric hindrance within the pores of a framework, which could be exploited for selective adsorption or catalysis.

Exploration as a Chemical Probe for Biological Systems

In medicinal chemistry, this compound serves as a valuable scaffold or intermediate in the synthesis of more complex molecules designed to interact with biological targets. lookchem.com Its rigid structure and functional groups allow it to be used as a foundational piece in the assembly of potent and selective inhibitors or receptor ligands.

The primary role of this compound in this context is as a precursor for compounds that are subsequently tested in enzyme assays. Its structure is found within larger molecules designed as enzyme inhibitors.

For example, it has been used as an intermediate in the synthesis of benzamide (B126) derivatives that act as inhibitors of HIV-1 integrase. This enzyme is crucial for the replication of the HIV virus, and its inhibition is a key therapeutic strategy. Another area of research involves its use in creating compounds with antiproliferative properties for cancer research. These derivative compounds have been shown to bind to microtubules, thereby inhibiting tubulin polymerization and leading to apoptosis (cell death) in cancer cells.

Below is a table summarizing the activity of a final compound synthesized using a derivative of the title compound, illustrating its utility as a building block.

| Target Enzyme | Derivative Type | In Vitro Activity (IC50) | Mechanism of Action |

|---|---|---|---|

| Influenza Neuraminidase | Complex Benzoic Acid Derivative (NC-5) | 33.6 µM (H1N1) | Inhibition of viral release |

| VLA-4 (Integrin α4β1) | Substituted Diphenyl Urea Derivative | Potent Antagonist | Blocks cell adhesion |

This table presents data for complex molecules synthesized from benzoic acid precursors to illustrate the application context. IC₅₀ represents the concentration of a drug that is required for 50% inhibition in vitro. nih.govnih.gov

Similar to its role in enzyme inhibition studies, this compound serves as a key structural component for ligands designed for receptor binding assays. These assays are fundamental in mechanistic research to understand how a molecule (ligand) binds to a biological receptor and elicits a response.

Research on related fluorinated benzoic acids has shown their utility in developing receptor antagonists. For instance, 4-(methoxycarbonyl)-2-fluorobenzoic acid has been used to synthesize novel antagonists for the retinoid-X-receptor, which is implicated in metabolic diseases and cancer. researchgate.net In another study, a complex molecule containing a 5-fluoro-2-methylphenyl moiety (structurally similar to the methoxy-containing title compound) was identified as a potent antagonist of Very Late Antigen-4 (VLA-4), a target for inflammatory diseases. nih.gov These examples demonstrate how the fluorinated phenyl-benzoic acid scaffold can be elaborated to produce high-affinity ligands for specific biological targets. The data from such studies are critical for understanding structure-activity relationships (SAR) and for optimizing lead compounds in drug discovery research.

| Target Receptor | Precursor Scaffold | Biological Role of Target | Application in Research |

|---|---|---|---|

| Retinoid-X-Receptor (RXR) | 2-Fluoro-4-(methoxycarbonyl)benzoic acid | Gene regulation, metabolism | Development of anti-diabetic and anti-cancer agents |

| Very Late Antigen-4 (VLA-4) | 5-Fluoro-2-methylphenyl derivative | Cell adhesion, inflammation | Development of anti-inflammatory agents |

This table highlights the use of structurally related precursors in mechanistic research targeting specific receptors. nih.govresearchgate.net

Development of Fluorescent or Radiotracer Probes for Biological Target Identification

The ability to visualize and quantify biological targets in their native environment is a cornerstone of modern chemical biology and drug discovery. Fluorescent and radiotracer probes are indispensable tools for this purpose, enabling researchers to study the distribution, expression, and function of proteins and other biomolecules in vitro and in vivo. The scaffold of this compound offers a versatile platform for the design and synthesis of such probes.

The development of a fluorescent probe based on this scaffold would typically involve the covalent attachment of a fluorophore to the core molecule. The intrinsic fluorescence of the biaryl system itself is generally insufficient for sensitive biological imaging. Therefore, a common strategy is to conjugate a well-characterized fluorescent dye to the benzoic acid moiety or another suitable position on the aromatic rings. The choice of fluorophore is critical and depends on the specific application, with considerations including quantum yield, photostability, and excitation/emission wavelengths that minimize background autofluorescence from biological samples.

For instance, the carboxylic acid group of this compound can be readily activated to form an amide bond with an amine-functionalized fluorophore. The resulting probe could then be used in fluorescence microscopy to visualize the cellular localization of a target protein to which the parent compound binds. The inherent properties of the 4-(5-fluoro-2-methoxyphenyl) moiety would dictate the binding specificity of the probe.

Radiotracer probes , on the other hand, are designed for non-invasive imaging techniques such as Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT). The development of a radiotracer from this compound would involve the incorporation of a radionuclide, such as fluorine-18 (B77423) (¹⁸F) or carbon-11 (B1219553) (¹¹C).

Given the presence of a fluorine atom in the parent molecule, a direct isotopic exchange reaction to introduce ¹⁸F could be explored, although this can be synthetically challenging. A more common approach is the introduction of the radionuclide in the final step of the synthesis. For example, a precursor molecule could be synthesized where the methoxy group is replaced by a leaving group, allowing for late-stage radiofluorination with [¹⁸F]fluoride. Alternatively, the methoxy group could be replaced with a hydroxyl group to enable O-[¹¹C]methylation using [¹¹C]methyl iodide or [¹¹C]methyl triflate.

The resulting radiotracer's utility would be evaluated based on its ability to selectively accumulate in tissues expressing the target of interest, providing a quantitative measure of target density and occupancy by potential drug candidates.

Structure-Activity Relationship (SAR) Studies for Target Engagement and Selectivity (Non-Clinical Focus)

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For a molecule like this compound, which may exhibit inhibitory activity against a particular enzyme or receptor, SAR studies are crucial for optimizing its potency, selectivity, and pharmacokinetic properties.

The process of SAR exploration begins with the systematic modification of the parent compound at various positions. For this compound, key positions for modification include:

The Benzoic Acid Moiety: The carboxylic acid is a critical functional group that can participate in hydrogen bonding and ionic interactions with a biological target. It can be replaced with other acidic groups (e.g., tetrazole, hydroxamic acid) or converted to esters or amides to probe the importance of this interaction.

The Fluoro Substituent: The fluorine atom can influence the compound's electronic properties, lipophilicity, and metabolic stability. It can be moved to other positions on the phenyl ring or replaced with other halogens (Cl, Br) or small electron-withdrawing or -donating groups.

The Methoxy Group: The methoxy group can act as a hydrogen bond acceptor and influences the conformation of the biaryl system. It can be demethylated to a hydroxyl group, extended to larger alkoxy groups, or replaced with other substituents to explore the steric and electronic requirements of the binding pocket.

The Biaryl Linkage: The torsional angle between the two phenyl rings is a key determinant of the molecule's three-dimensional shape. Introducing substituents adjacent to the biaryl bond can restrict rotation and lock the molecule into a specific conformation, which may enhance binding affinity.

The synthesized derivatives are then evaluated in a panel of in vitro biochemical and cellular assays. For example, if the target is an enzyme, its inhibitory activity (e.g., IC₅₀ value) would be determined. In cellular assays, the compound's effect on a specific signaling pathway or its ability to induce a particular cellular phenotype would be measured.

The following interactive table illustrates a hypothetical SAR study for a series of derivatives of this compound targeting a hypothetical enzyme.

| Compound ID | R1 (Benzoic Acid Moiety) | R2 (Position 5) | R3 (Position 2) | Enzyme Inhibition IC₅₀ (nM) |

| Parent | -COOH | -F | -OCH₃ | 150 |

| 1a | -COOCH₃ | -F | -OCH₃ | >10000 |

| 1b | Tetrazole | -F | -OCH₃ | 120 |

| 2a | -COOH | -Cl | -OCH₃ | 100 |

| 2b | -COOH | -H | -OCH₃ | 500 |

| 3a | -COOH | -F | -OH | 80 |

| 3b | -COOH | -F | -OC₂H₅ | 250 |

From this hypothetical data, one could infer that:

The free carboxylic acid or a bioisostere like a tetrazole is crucial for activity (compare Parent and 1b with 1a).

A halogen at the 5-position is beneficial, with chlorine being slightly better than fluorine (compare Parent with 2a and 2b).